(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide
Description
Properties
IUPAC Name |
3-(4-benzoylphenyl)iminobenzo[f]chromene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O3/c28-26(31)23-16-22-21-9-5-4-6-17(21)12-15-24(22)32-27(23)29-20-13-10-19(11-14-20)25(30)18-7-2-1-3-8-18/h1-16H,(H2,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKDOWNMKOVTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N=C3C(=CC4=C(O3)C=CC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Preparation of Precursors : The initial step often requires the synthesis of 2-hydroxy-1-naphthaldehyde, which is then subjected to a Knoevenagel condensation with cyanoacetamide.
- Cyclization : The resulting intermediate undergoes cyclization to form the benzo[f]chromene structure.
- Characterization : The final product is characterized using spectroscopic methods such as UV/Vis, fluorescence, FTIR, and NMR techniques to confirm its structure and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties. For instance, derivatives of benzo[f]chromenes have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 12.5 | Apoptosis induction |
| Compound B | MCF-7 | 8.0 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been suggested that its interaction with dopamine D3 receptors may offer therapeutic benefits for conditions like Parkinson's disease.
Antimicrobial Activity
Studies have shown that related compounds demonstrate antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
- Chemosensor Applications : A study evaluated the compound as a chemosensor for metal ions, demonstrating its ability to selectively bind certain metal ions through fluorescence changes. Although it showed poor selectivity overall, it provides insights into potential applications in environmental monitoring and sensing technologies .
- Dopamine D3 Ligand Studies : Investigations into the compound's role as a dopamine D3 ligand revealed promising results in modulating dopamine-related functions, which could be beneficial for treating central nervous system disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from analogs primarily in the substituents on the imino-phenyl and carboxamide groups. Key comparisons include:
Table 1: Substituent Variations and Physical Properties
Key Observations:
- Substituent Bulkiness: The tert-butyl group in 5c reduces synthetic yield (22.7%) compared to smaller substituents like ethoxy (80.3% for 5e), likely due to steric hindrance .
- Electron-Withdrawing Effects: The trifluoromethyl group in 5f increases melting point (231–234°C) relative to ethoxy (205–207°C), reflecting stronger intermolecular interactions .
Spectroscopic and Analytical Comparisons
The carboxamide proton (NH) in all derivatives resonates near δ 9.7–9.8 in ¹H-NMR, confirming the conserved core structure. Variations in aromatic proton shifts (e.g., δ 7.44 for 5f vs. δ 6.97 for 5d) arise from substituent electronic effects . High-resolution mass spectrometry (HRMS) data for analogs like 5d ([M + Na]⁺: 368.08988) and 5f ([M − H]⁻: 382.06910) validate molecular formulae and purity .
Q & A
Q. What synthetic methodologies are recommended for the preparation of (Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide, and how can purity be optimized?
The compound can be synthesized via multi-component reactions under microwave irradiation, which reduces reaction time and improves yield compared to conventional heating. Key steps include:
- Condensation : Reacting benzoyl-substituted aniline derivatives with chromene precursors in polar aprotic solvents (e.g., DMF) under basic conditions (KOH or NaOH).
- Cyclization : Facilitating imine formation via dehydration using catalysts like acetic acid or p-toluenesulfonic acid.
- Purification : Recrystallization from ethanol or methanol, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : and NMR identify the Z-configuration of the imine group (δ 8.5–9.0 ppm for imine protons) and confirm benzoyl/chromene integration.
- IR Spectroscopy : Stretching vibrations at ~1650 cm (C=O carboxamide) and ~1600 cm (C=N imine).
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 453.12) .
Q. How is the crystal structure of such imino-chromene derivatives resolved, and what parameters define their lattice systems?
Single-crystal X-ray diffraction (SCXRD) is employed using a Bruker Kappa APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Key parameters include:
- Space Group : Monoclinic (common for chiral derivatives).
- Unit Cell Dimensions : Typical values: .
- Refinement : Full-matrix least-squares on , achieving -factors < 0.04 .
Advanced Research Questions
Q. How can structural ambiguities arising from tautomerism in imino-chromene derivatives be resolved computationally?
- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to compare Z/E isomer stability.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking, C–H···O bonds) to predict packing patterns.
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions influencing reactivity .
Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or thermal motion artifacts?
- SQUEEZE (PLATON) : Remove electron density contributions from disordered solvents.
- Multi-Scan Absorption Correction : Apply SADABS to mitigate radiation damage.
- Twinning Refinement : Use TWINLAW for non-merohedral twins, refining Flack parameters to confirm absolute configuration .
Q. How can hybrid synthetic approaches (e.g., photochemical vs. thermal) improve yield in chromene-carboxamide derivatives?
- Microwave-Assisted Synthesis : Enhances reaction kinetics (e.g., 80% yield in 2 hours vs. 24 hours thermally).
- Photochemical Cyclization : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition in solid-state reactions, minimizing side products.
- Flow Chemistry : Continuous processing reduces decomposition risks for heat-sensitive intermediates .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given structural analogs’ reported activities?
- Antimicrobial Screening : Broth microdilution (MIC determination) against S. aureus (Gram-positive) and E. coli (Gram-negative).
- Cytotoxicity Assays : MTT/PrestoBlue on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Enzyme Inhibition : Fluorescence-based assays targeting HIV protease or tyrosine kinases, leveraging the chromene scaffold’s planar rigidity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
